molecular formula C14H21ClN2O3 B13828100 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride

4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride

Cat. No.: B13828100
M. Wt: 300.78 g/mol
InChI Key: DJEWISUZWIIYRT-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring substituted with a 2,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2,4-dimethoxyphenyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H

InChI Key

DJEWISUZWIIYRT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl

Origin of Product

United States

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